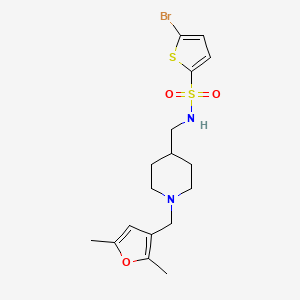

5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

The compound 5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a brominated sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group. The sulfonamide nitrogen is connected to a piperidin-4-ylmethyl moiety, which is further functionalized with a (2,5-dimethylfuran-3-yl)methyl group. This structural complexity introduces unique physicochemical properties, such as variable lipophilicity and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

IUPAC Name |

5-bromo-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3S2/c1-12-9-15(13(2)23-12)11-20-7-5-14(6-8-20)10-19-25(21,22)17-4-3-16(18)24-17/h3-4,9,14,19H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXHEGONCOJZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a thiophene core with a sulfonamide functional group and a piperidine ring, which are known for their diverse biological activities. The presence of the 2,5-dimethylfuran moiety enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H22BrN3O2S |

| Molecular Weight | 396.34 g/mol |

| LogP | 4.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have shown activity against various bacterial strains.

Case Study: Antibacterial Effects

In a study evaluating the antibacterial activity of related compounds, several exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.1 to 0.5 µM, indicating strong antibacterial potential.

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against influenza viruses. A related study demonstrated that similar sulfonamide derivatives acted as M2 proton channel inhibitors against H5N1 influenza virus.

Case Study: Anti-H5N1 Activity

Among tested compounds, one derivative showed an EC50 value of 0.47 µM against H5N1, suggesting that modifications in the thiophene and sulfonamide structures can enhance antiviral efficacy.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, including:

- Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE effectively.

- Urease : Inhibition studies indicate potential applications in treating urease-related infections.

The biological activity of 5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can be attributed to several mechanisms:

- Enzyme Binding : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Hydrophobic Interactions : The furan ring may interact with hydrophobic pockets in proteins, altering their activity.

- Molecular Docking Studies : Computational analyses suggest strong binding interactions with key residues in target proteins, enhancing the understanding of its mechanism.

Table of Biological Activities

| Activity Type | Target Organisms/Enzymes | MIC/EC50 Values |

|---|---|---|

| Antibacterial | E. coli | 0.21 µM |

| Staphylococcus aureus | 0.25 µM | |

| Antiviral | H5N1 Influenza Virus | EC50 = 0.47 µM |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 not specified |

| Urease | IC50 not specified |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related brominated sulfonamide derivatives:

Key Structural and Functional Insights

Piperidine Substitutions :

- The target compound’s (2,5-dimethylfuran-3-yl)methyl-piperidine group distinguishes it from analogs with pyrimidine () or trimethylbenzene () substituents. The furan ring may confer moderate electron-withdrawing effects, influencing binding interactions compared to electron-rich pyrimidine or naphthalene groups .

- Piperidine chair conformations (observed in ) are critical for molecular packing and solubility; the furan substituent may alter this conformation.

Synthetic Methodologies :

- Microwave-assisted synthesis (e.g., ) offers rapid access to ethynylthiophene derivatives, while traditional methods (e.g., room-temperature reactions in ) prioritize cost-effectiveness. The target compound’s synthesis likely involves multi-step alkylation and sulfonylation, though specifics are undocumented.

However, the dimethylfuran group may redirect selectivity toward other targets (e.g., antimicrobial or anti-inflammatory pathways).

Physicochemical Properties :

- The target compound’s estimated molecular weight (~460) aligns with derivatives in , but its furan-piperidine hybrid could increase logP values compared to pyrimidine-containing analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.